

High-Yield Microbial Fermentation of Menaquinone-7 (MK-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Quinone 7

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Application Note and Detailed Protocols for Researchers and Drug Development Professionals

Introduction

Menaquinone-7 (MK-7), a highly bioactive form of Vitamin K2, has garnered significant attention for its roles in bone and cardiovascular health.[1][2] Unlike its chemically synthesized counterparts, microbial fermentation of MK-7 using strains like *Bacillus subtilis natto* yields the all-trans isomer, which is the biologically active form.[3] This document provides a comprehensive overview and detailed protocols for high-yield microbial fermentation of MK-7, targeting researchers, scientists, and professionals in drug development. The protocols described herein are based on established and optimized methodologies to enhance MK-7 production, including media composition, fermentation strategies, and downstream processing.

Data Presentation: Comparative Analysis of Fermentation Strategies

The following tables summarize quantitative data from various studies to provide a clear comparison of different fermentation conditions and their impact on MK-7 yield.

Table 1: Comparison of Different Media Compositions for MK-7 Production

Carbon Source	Nitrogen Source(s)	Other Key Components	Microorganism	MK-7 Yield (mg/L)	Reference
Glycerol (72.19 g/L)	L-glutamate (1.4 g/L), Yeast Extract (16.88 g/L), Soybean Meal (130.95 g/L)	-	Bacillus subtilis natto	46.88	[4]
Glycerol (48.2 g/L)	Yeast Extract (8.1 g/L), Soytone (13.6 g/L)	K ₂ HPO ₄ (0.06 g/L)	Bacillus subtilis	Not specified	[5]
Glucose	Yeast Extract, Casein	-	Bacillus subtilis natto	20.5 ± 0.5	[2]
Soybean Flour (78.9 g/L), Corn Flour (72.4 g/L)	Peptone (24.8 g/L)	-	Bacillus subtilis natto	18.9	[1]
Glycerol (50 g/L)	Yeast Extract (30 g/L), Soybean Peptone (100 g/L)	KH ₂ PO ₄ (1 g/L), MnSO ₄ (1 g/L)	Bacillus subtilis	25.7	[6]
Glycerol (6.3%)	Soybean Peptone (3%), Yeast Extract (0.51%)	K ₂ HPO ₄ (0.05%)	Bacillus subtilis natto	0.319	[7]

Table 2: Impact of Fermentation Strategy on MK-7 Yield

Fermentation Strategy	Microorganism	Key Parameters	MK-7 Yield (mg/L)	Key Findings	Reference
Batch Culture	Bacillus subtilis natto	40°C, 6 days	Lower yield	Baseline for comparison	[8]
Fed-Batch (Glycerol)	Bacillus subtilis natto	2% (w/v) glycerol addition at 48h	40% increase over batch	Optimal timing of glycerol addition is critical.[8]	[8]
Biofilm Reactor	Bacillus subtilis natto	Glucose-based medium	20.5 ± 0.5	344% increase compared to suspended-cell reactors. [2]	[2]
Biofilm Reactor with Fed-Batch (Glucose)	Bacillus subtilis natto	12-day fermentation	28.7 ± 0.3	Fed-batch strategy in biofilm reactors significantly boosts yield. [9]	[9]
Static Fermentation	Bacillus subtilis natto	-	12.1	Active aeration and agitation can decrease secreted MK-7 concentration compared to static conditions.[5]	[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in a high-yield MK-7 fermentation process.

Protocol 1: Inoculum Preparation

- Strain: *Bacillus subtilis* natto.
- Culture Medium: Prepare a medium composed of 0.5% (w/v) peptone, 0.05% (w/v) yeast extract, and 0.5% (w/v) glucose.[\[8\]](#)
- Incubation: Inoculate the strain into the culture medium and incubate at 37°C for 24 hours with shaking at 150 rpm.
- Inoculum Size: Use the resulting culture to inoculate the fermentation medium at a size of 2-3% (v/v).[\[8\]](#)[\[10\]](#)

Protocol 2: High-Yield Fed-Batch Fermentation

This protocol is based on an optimized fed-batch strategy which has been shown to significantly increase MK-7 yields.

- Initial Fermentation Medium: Prepare the initial medium with the following components: 5% (w/v) yeast extract, 18.9% (w/v) soy peptone, 5% (w/v) glycerol, and 0.06% (w/v) K₂HPO₄.[\[8\]](#)
- Fermenter Setup:
 - Use a 3-L bench-scale fermenter.
 - Sterilize the fermenter and medium at 121°C for 20 minutes.
 - Calibrate pH and dissolved oxygen (DO) probes before inoculation.
- Fermentation Parameters:
 - Temperature: Maintain at 40°C.[\[8\]](#)

- pH: Control at a desired setpoint (e.g., 7.0) using sterile solutions of NaOH and HCl.
- Aeration: Supply sterile air at a controlled rate (e.g., 1 vvm).
- Agitation: Maintain a constant agitation speed (e.g., 200 rpm).
- Inoculation: Aseptically inoculate the fermenter with the prepared inoculum.
- Fed-Batch Strategy:
 - At 48 hours into the fermentation, aseptically add a sterile solution of 2% (w/v) glycerol to the fermenter.[8] This timing is crucial as early or late addition can negatively impact MK-7 production.[8]
- Sampling and Monitoring:
 - Collect samples aseptically at regular intervals (e.g., every 12 or 24 hours).
 - Monitor and record pH, bacterial growth (OD600), and glycerol concentration.
 - Analyze MK-7 concentration using HPLC.
- Fermentation Duration: Continue the fermentation for a period of 6 to 12 days, depending on the production profile.[8][9]

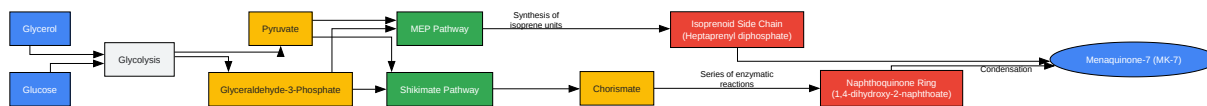
Protocol 3: MK-7 Extraction and Quantification

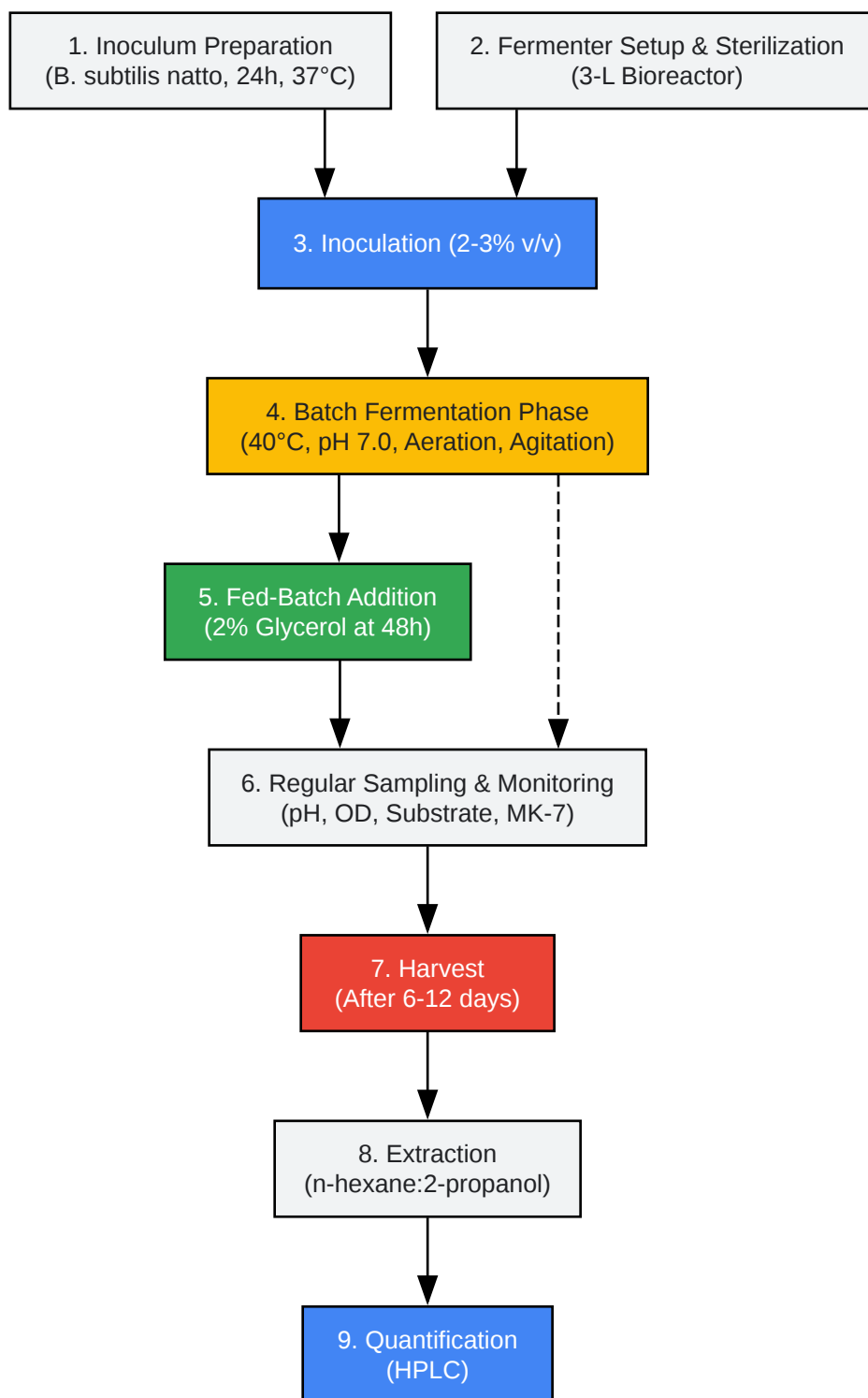
- Extraction from Broth:
 - To 1 volume of fermentation broth, add 4 volumes of a 2:1 (v/v) mixture of n-hexane and 2-propanol.[8][11]
 - Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
 - Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.[11]
- Sample Preparation for HPLC:
 - Carefully collect the upper n-hexane layer containing the extracted MK-7.

- Evaporate the n-hexane under a vacuum or a stream of nitrogen.
- Re-dissolve the dried extract in the HPLC mobile phase.
- HPLC Analysis:
 - Column: C18 Gemini column (5 μ m, 250×4.6 mm).[8]
 - Mobile Phase: Methanol:dichloromethane (9:1, v/v).[8]
 - Flow Rate: 1 mL/min.[8]
 - Detector: UV detector at a specified wavelength for MK-7 detection.
 - Column Temperature: 40°C.[8]
 - Quantification: Determine the concentration of MK-7 by comparing the peak area to a standard curve prepared with a known concentration of MK-7 standard.

Visualizations: Workflows and Pathways

To further elucidate the processes involved in MK-7 production, the following diagrams have been generated using Graphviz.





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